4-[benzyl(propan-2-yl)sulfamoyl]-N-(3-methoxyphenyl)benzamide
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Overview
Description
4-[benzyl(propan-2-yl)sulfamoyl]-N-(3-methoxyphenyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a benzyl group, a sulfamoyl group, and a methoxyphenyl group
Mechanism of Action
Target of Action
Similar compounds are often designed to interact with specific proteins or enzymes in the body, altering their function and leading to therapeutic effects .
Mode of Action
It’s common for such compounds to interact with their targets through processes like oxidative addition and transmetalation . Oxidative addition involves the donation of electrons to form a new bond, while transmetalation involves the transfer of groups from one molecule to another .
Biochemical Pathways
Similar compounds often influence pathways involving carbon-carbon bond formation, such as the suzuki–miyaura cross-coupling reaction . This reaction is widely applied in organic chemistry and involves the coupling of two different organic groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(propan-2-yl)sulfamoyl]-N-(3-methoxyphenyl)benzamide typically involves the condensation of benzoic acids with amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, high yield, and low reaction times .
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the method using ultrasonic irradiation and a reusable catalyst as mentioned above is gaining traction due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
4-[benzyl(propan-2-yl)sulfamoyl]-N-(3-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-[benzyl(propan-2-yl)sulfamoyl]-N-(3-methoxyphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: This compound is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives, such as N-benzyl-4-sulfamoyl-benzamide and 4-[benzyl(propan-2-yl)sulfamoyl]butanoic acid .
Uniqueness
What sets 4-[benzyl(propan-2-yl)sulfamoyl]-N-(3-methoxyphenyl)benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the methoxyphenyl group, in particular, can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-[benzyl(propan-2-yl)sulfamoyl]-N-(3-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-18(2)26(17-19-8-5-4-6-9-19)31(28,29)23-14-12-20(13-15-23)24(27)25-21-10-7-11-22(16-21)30-3/h4-16,18H,17H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOCKVWOTVTNHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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